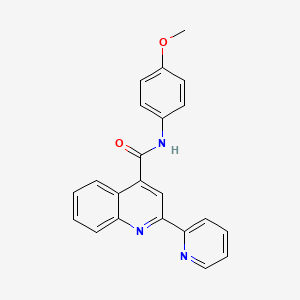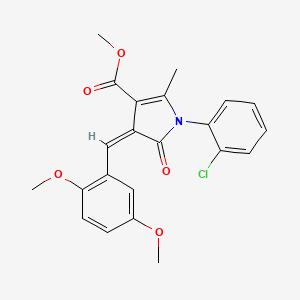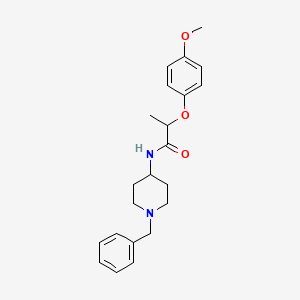![molecular formula C19H22N2O2 B4682388 2-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4682388.png)
2-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide
Übersicht
Beschreibung
2-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide, also known as MPBD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPBD is a member of the benzamide family and is a selective agonist for the dopamine D3 receptor.
Wirkmechanismus
2-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide binds selectively to the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain. Activation of the dopamine D3 receptor by this compound leads to an increase in cAMP production and subsequent activation of downstream signaling pathways. This results in the modulation of various physiological and behavioral functions such as reward, motivation, and cognition.
Biochemical and Physiological Effects:
This compound's selective agonism for the dopamine D3 receptor has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity, enhance cognitive function, and reduce drug-seeking behavior. Additionally, this compound has been shown to modulate the activity of the mesolimbic dopamine system, which is involved in reward processing and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide's selectivity for the dopamine D3 receptor makes it a valuable tool for studying the role of this receptor in various physiological and behavioral functions. Additionally, this compound's pharmacokinetic profile allows for its use in in vivo studies. However, this compound's limited solubility in aqueous solutions can pose a challenge for its use in certain experimental setups. Additionally, due to its potential therapeutic applications, this compound's availability may be restricted in certain countries.
Zukünftige Richtungen
The potential therapeutic applications of 2-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide make it a promising candidate for further research. Future studies could focus on optimizing the pharmacokinetic properties of this compound for its use in clinical settings. Additionally, the role of the dopamine D3 receptor in various neurological disorders could be further elucidated using this compound as a tool. Finally, the development of novel compounds based on the structure of this compound could lead to the discovery of new therapeutic agents for various disorders.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide has been extensively studied in the field of neuroscience due to its potential applications as a therapeutic agent for various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. This compound's selective agonism for the dopamine D3 receptor makes it a promising candidate for the treatment of these disorders. Additionally, this compound has been used as a tool in neurobiological research to study the role of the dopamine D3 receptor in various physiological and behavioral functions.
Eigenschaften
IUPAC Name |
2-methoxy-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-18-7-3-2-6-17(18)19(22)20-14-15-8-10-16(11-9-15)21-12-4-5-13-21/h2-3,6-11H,4-5,12-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQIOZTYIQYXGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-methylphenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-quinolinecarboxamide](/img/structure/B4682305.png)

![N-(1-methyl-4-piperidinyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4682338.png)
![N-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzyl}-4-chloroaniline](/img/structure/B4682339.png)


![3-[(2,2-dimethylpropanoyl)amino]-N-methylbenzamide](/img/structure/B4682353.png)
![7-[4-(difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B4682368.png)
![ethyl 2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4682376.png)

![2-[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4682385.png)


![3-[(4-phenyl-1-piperazinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4682413.png)